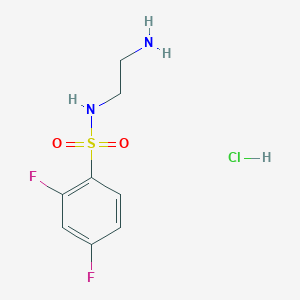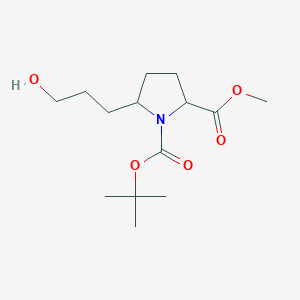![molecular formula C23H20F3NO3 B2900827 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one CAS No. 898440-17-0](/img/structure/B2900827.png)
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule that contains several functional groups, including an isoquinoline group, a pyranone group, and a trifluoromethyl group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the starting materials available. For example, the isoquinoline group could potentially be introduced via a Pictet-Spengler reaction or a Bischler-Napieralski reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The isoquinoline group is a bicyclic aromatic system, which could contribute to the compound’s stability and reactivity. The pyranone group is a six-membered ring containing a ketone functional group, which could be involved in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the isoquinoline group could potentially undergo electrophilic aromatic substitution reactions, while the pyranone group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .Applications De Recherche Scientifique
Synthesis of Imidazoles
Imidazoles are crucial components in a variety of functional molecules used in everyday applications. The compound could be involved in the regiocontrolled synthesis of substituted imidazoles, which are key intermediates in pharmaceuticals, agrochemicals, and dyes .
Biocatalytic Synthesis
The compound may serve as a precursor in the biocatalytic synthesis of heterocyclic compounds like quinoxalinones and benzoxazin-ones. These processes are significant for creating environmentally friendly synthetic routes, avoiding hazardous solvents and catalysts .
Polymer Applications
Due to the presence of the pyran moiety, this compound has potential applications in polymer chemistry. It could be used to create polymers with specific properties or as a protective group for reactive functional groups during polymer synthesis .
Medicinal Chemistry
The tetrahydroisoquinoline scaffold is a part of many natural and synthetic compounds with biological activities. This compound could be used to develop novel analogs with potent activity against infective pathogens and neurodegenerative disorders .
Antibacterial Properties
Specific analogs of tetrahydroisoquinoline have shown antibacterial properties. The compound could be synthesized and evaluated for its efficacy against pathogenic bacterial strains, contributing to the development of new antibiotics .
Synthetic Methodology
The compound could be used in synthetic methodologies for constructing complex isoquinoline derivatives. These derivatives are important in various fields, including medicinal chemistry and material science .
Neurodegenerative Disease Research
Isoquinoline derivatives have been studied for their potential in treating neurodegenerative diseases. The compound could be a key intermediate in synthesizing molecules aimed at combating conditions like Alzheimer’s and Parkinson’s disease .
Green Chemistry
The compound’s potential use in green chemistry is notable. It could be involved in reactions that produce a smaller amount of waste, aligning with the principles of atom efficiency and reaction mass efficiency .
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO3/c24-23(25,26)19-7-5-16(6-8-19)14-30-22-15-29-20(11-21(22)28)13-27-10-9-17-3-1-2-4-18(17)12-27/h1-8,11,15H,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLFBEYUYPWARW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chloroanilino)methylidene]-2-(2-hydroxyethylimino)-9-methyl-4-pyrido[1,2-a]pyrimidinone](/img/structure/B2900746.png)

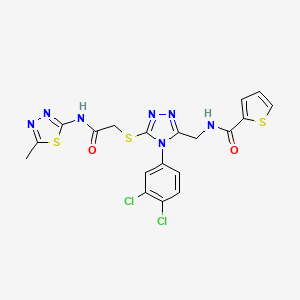
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B2900752.png)
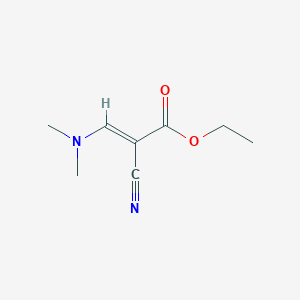
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide](/img/structure/B2900754.png)
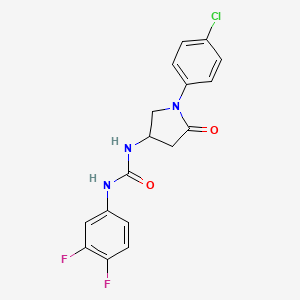
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetamide](/img/structure/B2900756.png)
![Cyclopentyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2900758.png)

![6'-amino-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2900762.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2900763.png)
